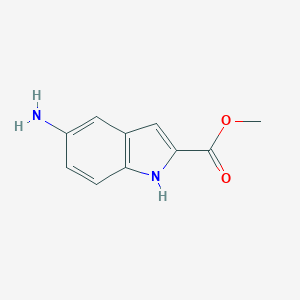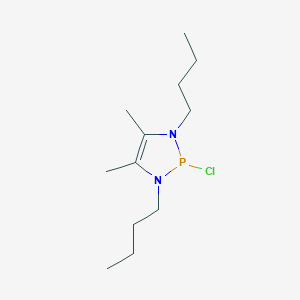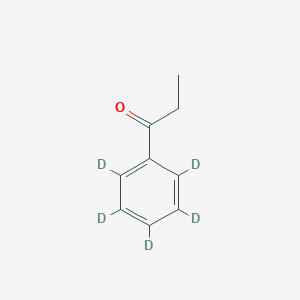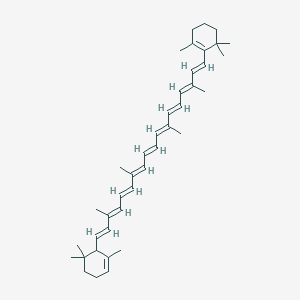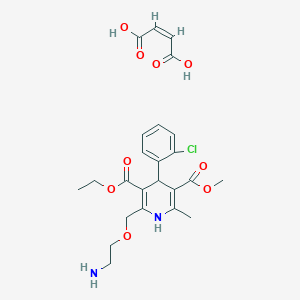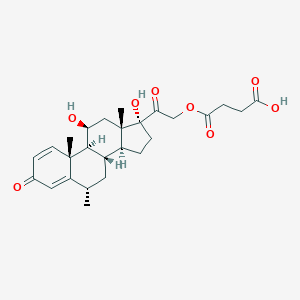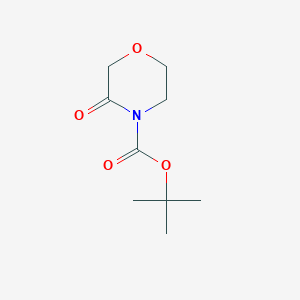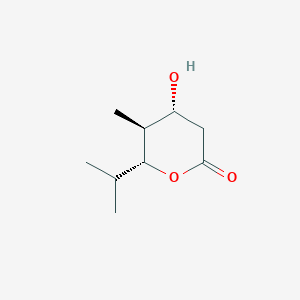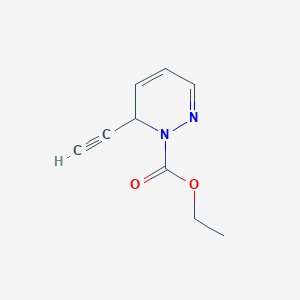
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate, also known as EPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate involves its ability to inhibit tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate is its simple and efficient synthesis method, which makes it easily accessible for laboratory experiments. This compound has also shown promising results in various scientific research fields, making it a versatile compound for further exploration. However, one of the limitations of this compound is its low solubility in water, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the research and development of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate. One potential direction is the synthesis of this compound derivatives with improved solubility and potency. Another direction is the investigation of this compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a precursor for the synthesis of metal-organic frameworks and other materials could also be explored further. Overall, this compound has shown promising potential for various scientific research applications, and further studies are needed to fully explore its capabilities.
Méthodes De Synthèse
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate can be synthesized using a simple and efficient method that involves the reaction of 6-ethynylpyridazine-1-carboxylic acid with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has shown potential applications in various scientific research fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In materials science, this compound has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
157465-71-9 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
ethyl 3-ethynyl-3H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-3-8-6-5-7-10-11(8)9(12)13-4-2/h1,5-8H,4H2,2H3 |
Clé InChI |
UFGDBDCHFARDTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC=N1)C#C |
SMILES canonique |
CCOC(=O)N1C(C=CC=N1)C#C |
Synonymes |
1(6H)-Pyridazinecarboxylic acid, 6-ethynyl-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



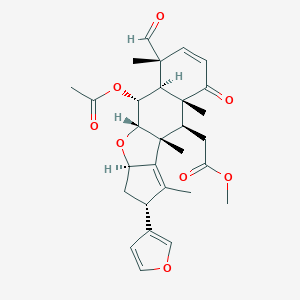
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
